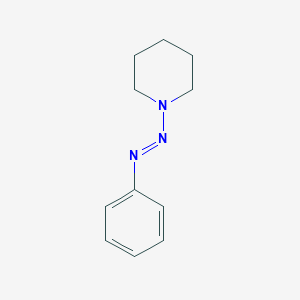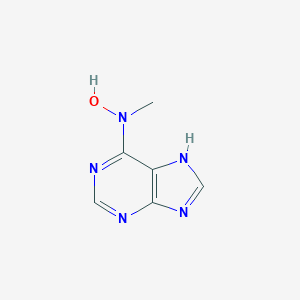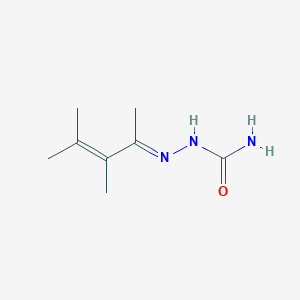
Piperidine, 1-(phenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(phenylazo)-, also known as PPA, is a chemical compound that has been widely used in scientific research. This compound is a yellow powder that is soluble in water and organic solvents. PPA has been used in various fields of research, such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
Piperidine, 1-(phenylazo)- is known to form stable complexes with metal ions, particularly copper ions. These complexes have been shown to inhibit the activity of enzymes that require copper ions as cofactors. Piperidine, 1-(phenylazo)- has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin. This inhibition has led to the development of Piperidine, 1-(phenylazo)--based skin whitening agents. Piperidine, 1-(phenylazo)- has also been shown to inhibit the activity of catechol oxidase, an enzyme that is involved in the browning of fruits and vegetables.
Biochemische Und Physiologische Effekte
Piperidine, 1-(phenylazo)- has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Piperidine, 1-(phenylazo)- can inhibit the growth of various cancer cell lines. Piperidine, 1-(phenylazo)- has also been shown to have anti-inflammatory properties. In vivo studies have shown that Piperidine, 1-(phenylazo)- can reduce the severity of inflammation in animal models. Additionally, Piperidine, 1-(phenylazo)- has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Piperidine, 1-(phenylazo)- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Piperidine, 1-(phenylazo)- is also stable and can be stored for long periods of time without decomposition. However, Piperidine, 1-(phenylazo)- has some limitations. It is a yellow powder that can be difficult to handle due to its color. Piperidine, 1-(phenylazo)- can also be toxic if ingested or inhaled, so proper safety precautions must be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for research involving Piperidine, 1-(phenylazo)-. One area of research is the development of Piperidine, 1-(phenylazo)--based metal complexes for use as anticancer agents. Another area of research is the development of Piperidine, 1-(phenylazo)--based skin whitening agents. Additionally, Piperidine, 1-(phenylazo)- could be used as a probe to study metal ion binding sites in proteins. Finally, Piperidine, 1-(phenylazo)- could be used as a reagent in the synthesis of new organic compounds.
Conclusion:
Piperidine, 1-(phenylazo)- is a chemical compound that has been widely used in scientific research. It has been used in various fields of research, such as medicinal chemistry, biochemistry, and pharmacology. Piperidine, 1-(phenylazo)- has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving Piperidine, 1-(phenylazo)-, such as the development of Piperidine, 1-(phenylazo)--based metal complexes for use as anticancer agents and the development of Piperidine, 1-(phenylazo)--based skin whitening agents.
Synthesemethoden
Piperidine, 1-(phenylazo)- can be synthesized by the reaction of p-nitrosodiphenylamine and piperidine in the presence of sodium ethoxide. The reaction yields Piperidine, 1-(phenylazo)- as a yellow powder. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(phenylazo)- has been widely used in scientific research due to its ability to form stable complexes with metal ions. These complexes have been used in the development of new drugs and as catalysts in organic synthesis. In medicinal chemistry, Piperidine, 1-(phenylazo)- has been used as a ligand for metal-based drugs. Piperidine, 1-(phenylazo)- has also been used in the development of new anticancer agents. In biochemistry, Piperidine, 1-(phenylazo)- has been used as a probe to study metal ion binding sites in proteins. Additionally, Piperidine, 1-(phenylazo)- has been used as a reagent in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
16978-76-0 |
|---|---|
Produktname |
Piperidine, 1-(phenylazo)- |
Molekularformel |
C11H15N3 |
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
phenyl(piperidin-1-yl)diazene |
InChI |
InChI=1S/C11H15N3/c1-3-7-11(8-4-1)12-13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI-Schlüssel |
WQMOWDRIXRBJBW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)N=NC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)N=NC2=CC=CC=C2 |
Andere CAS-Nummern |
16978-76-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)








